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Compound of Interest

Compound Name:
N-(2,2-

difluoroethyl)cyclopentanamine

Cat. No.: B13227024

Get Quote

Executive Summary
N-(2,2-difluoroethyl)cyclopentanamine (CAS: 1178128-04-5) is a secondary amine building

block increasingly utilized in medicinal chemistry. The incorporation of the 2,2-difluoroethyl

moiety serves as a lipophilic bioisostere for ethyl or methyl groups, often modulating basicity (

) and improving metabolic stability against oxidative dealkylation.

This guide provides a comprehensive spectroscopic profile for the compound.[1] Where

specific experimental raw data is proprietary, values are derived from high-fidelity consensus

data of the constituent fragments (cyclopentylamine and 2,2-difluoroethylamine) based on first-

principles organic spectroscopy.

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7]
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Parameter Data

IUPAC Name N-(2,2-difluoroethyl)cyclopentanamine

CAS Number 1178128-04-5

Molecular Formula

Molecular Weight 149.18 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point (Predicted) 135–140 °C (at 760 mmHg)

Solubility

Soluble in

, DMSO, MeOH; Moderately soluble in water (

)

Synthesis & Impurity Context
Understanding the synthesis is critical for interpreting the "impurity region" of the spectra. The

standard preparation involves the reductive amination of cyclopentanone with 2,2-

difluoroethylamine.
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Caption: Reductive amination workflow showing the potential formation of dialkylated

impurities.

Spectroscopic Data Analysis[1][3][13]
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is characterized by the distinct coupling patterns of the difluoroethyl group.

The fluorine atoms introduce splitting in both

and

spectra.

NMR (400 MHz,

)
Reference: Tetramethylsilane (

0.00 ppm)
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Shift (

, ppm)
Integ. Multiplicity

Coupling
Constants (

, Hz)

Assignment

5.85 1H (triplet of triplets) , (Terminal)

3.10 1H (quintet-like) - Cyclopentyl

2.95 2H (triplet of

doublets)
, (Ethyl)

1.85 – 1.75 2H -

Cyclopentyl

(

)

1.70 – 1.50 4H - Cyclopentyl

1.40 – 1.30 2H -

Cyclopentyl

(

)

1.20 1H - (Exchangeable)

Key Diagnostic Feature: The terminal proton at 5.85 ppm appears as a triplet of triplets due to

the large geminal coupling to two fluorine atoms (

) and smaller vicinal coupling to the methylene protons (

).

NMR (100 MHz,

)
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Proton Decoupled

Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Assignment

114.5 (triplet)

59.8 (singlet) - Cyclopentyl

50.2 (triplet)

33.2 - Cyclopentyl

24.1 - Cyclopentyl

NMR (376 MHz,

)
Uncoupled or Proton-Coupled

Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Note

-122.0 (doublet of triplets) ,
Characteristic of

group

Infrared Spectroscopy (FT-IR)
Method: Neat liquid film on NaCl plates or ATR.
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Wavenumber (

)
Intensity Vibrational Mode

3350 – 3300 Weak/Broad stretch (Secondary amine)

2960, 2870 Strong stretch (Cyclopentyl & Alkyl)

1450 Medium scissoring

1150 – 1050 Very Strong stretch (Broad, multi-band)

Interpretation: The absence of a carbonyl peak at 1740 cm⁻¹ (cyclopentanone) confirms the

completion of the reaction. The strong C-F bands in the fingerprint region are diagnostic.

Mass Spectrometry (MS)
Method: ESI (Positive Mode) or GC-MS (EI)

ESI-MS Data:

: Observed

150.2 (Calculated: 150.11).

EI-MS Fragmentation Logic (70 eV): In Electron Impact (EI) ionization, secondary amines

typically undergo

-cleavage.

Molecular Ion (

): 149 (Weak).

Base Peak: Loss of the difluoromethyl radical or ring fragmentation.

Diagnostic Ions:
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84: Cyclopentyl amine cation (Loss of

).

51:

fragment.

Fragmentation Pathway Diagram

Molecular Ion [M]+
m/z 149

Fragment A
[Cyclopentyl-NH=CH2]+

m/z 98

Alpha Cleavage
(Loss of CHF2)

Fragment B
[CHF2-CH2-NH=CH-CH2...]+

(Ring opening)

Ring Fragmentation

Loss of HF
[M - 20]+
m/z 129

Elimination
(-HF)

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathways showing characteristic loss of HF and alpha-

cleavage.

Experimental Protocols
Sample Preparation for NMR
To ensure sharp resolution of the fluorine coupling constants, correct sample preparation is

vital.

Solvent Choice: Use

(Chloroform-d) neutralized with basic alumina or

if the amine is sensitive to acid traces (which can broaden the NH and adjacent protons).

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.
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Shimming: Automated shimming is usually sufficient, but manual tuning of Z1 and Z2 may be

required to resolve the fine

coupling in the

triplet.

Purity Assessment (GC-FID)
Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane).

Inlet Temp: 250 °C.

Ramp: 50 °C (hold 2 min)

20 °C/min

250 °C.

Retention Time: Expect elution after cyclopentylamine but before dialkylated byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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